Cas no 1551680-75-1 (2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)

2-(2-Bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a brominated thiazole derivative with a carboxylic acid functional group, offering utility as a versatile intermediate in organic synthesis and medicinal chemistry. Its structural features, including the electron-withdrawing bromo substituent and the thiazole core, make it suitable for further functionalization via cross-coupling reactions or nucleophilic substitutions. The carboxylic acid moiety enhances solubility in polar solvents and provides a handle for derivatization into esters, amides, or other pharmacologically relevant groups. This compound is particularly valuable in the development of heterocyclic scaffolds for drug discovery, agrochemical research, and materials science applications, where precise molecular modifications are required.
2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid structure
1551680-75-1 structure
Product name:2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
CAS No:1551680-75-1
MF:C12H10BrNO2S
Molecular Weight:312.182301044464
MDL:MFCD25234551
CID:4605605
PubChem ID:81793184

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
    • 2-(2-BROMO-4-METHYLPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID
    • BMC68075
    • 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
    • MDL: MFCD25234551
    • インチ: 1S/C12H10BrNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16)
    • InChIKey: JTTNATIZTMDYFT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1C1=NC(C)=C(C(=O)O)S1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 302
  • トポロジー分子極性表面積: 78.4
  • XLogP3: 3.9

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01BSNK-5g
2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
1551680-75-1 95%
5g
$3338.00 2024-06-20
1PlusChem
1P01BSNK-250mg
2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
1551680-75-1 95%
250mg
$621.00 2024-06-20
A2B Chem LLC
AW29168-50mg
2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
1551680-75-1 95%
50mg
$259.00 2024-04-20
A2B Chem LLC
AW29168-250mg
2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
1551680-75-1 95%
250mg
$511.00 2024-04-20
A2B Chem LLC
AW29168-10g
2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
1551680-75-1 95%
10g
$4171.00 2024-04-20
A2B Chem LLC
AW29168-5g
2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
1551680-75-1 95%
5g
$2825.00 2024-04-20
1PlusChem
1P01BSNK-50mg
2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
1551680-75-1 95%
50mg
$315.00 2024-06-20
Enamine
EN300-349291-10g
2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
1551680-75-1 95%
10g
$3929.0 2023-11-13
Enamine
EN300-349291-0.5g
2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
1551680-75-1 95.0%
0.5g
$713.0 2025-03-18
Enamine
EN300-349291-10.0g
2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
1551680-75-1 95.0%
10.0g
$3929.0 2025-03-18

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acidに関する追加情報

Introduction to 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 1551680-75-1)

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, identified by its CAS number 1551680-75-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The compound's molecular structure incorporates a thiazole core, which is a well-known pharmacophore in numerous therapeutic agents, alongside aromatic and alkyl substituents that contribute to its distinct chemical properties.

The< strong>thiazole ring in 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a crucial component of its biological activity. Thiazole derivatives are widely recognized for their antimicrobial, antifungal, and anti-inflammatory properties. In recent years, there has been a surge in research focusing on thiazole-based compounds due to their efficacy in targeting various diseases. The presence of a bromine atom at the 2-position of the phenyl ring and a methyl group at the 4-position enhances the compound's lipophilicity and binding affinity to biological targets, making it an attractive scaffold for drug development.

One of the most compelling aspects of 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is its versatility as a building block in synthetic chemistry. The carboxylic acid functionality at the 5-position of the thiazole ring allows for further derivatization through esterification, amidation, or coupling reactions, enabling the creation of novel analogs with tailored biological activities. This flexibility has been exploited in several recent studies aimed at developing new therapeutic agents.

In the realm of medicinal chemistry, 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are implicated in numerous diseases, including cancer. By modifying the< strong>thiazole core and appending pharmacophoric groups that interact with kinase active sites, researchers have been able to develop compounds with potent inhibitory activity. Preliminary studies have shown that derivatives of this compound exhibit promising effects in preclinical models, making them candidates for further development into clinical therapies.

The< strong>molecular scaffold of 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid also makes it an interesting candidate for exploring new therapeutic modalities. Researchers have been particularly interested in its potential as an antimicrobial agent due to the structural features that enhance its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways. The bromine substituent at the 2-position of the phenyl ring is known to improve binding interactions with bacterial enzymes, thereby increasing efficacy against resistant strains.

The synthesis of 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the bromination of p-xylene followed by condensation with thioamides or thioureas to form the thiazole ring. Subsequent functional group transformations introduce the carboxylic acid moiety and other substituents as needed. These synthetic routes have been optimized for high yield and purity, ensuring that researchers can obtain sufficient quantities of the compound for both laboratory studies and larger-scale applications.

The< strong>biological evaluation of 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has revealed several promising activities beyond kinase inhibition and antimicrobial properties. Studies have shown that this compound exhibits notable effects on inflammatory pathways by modulating key signaling molecules such as NF-kB and MAPKs. These findings suggest potential applications in treating chronic inflammatory diseases and autoimmune disorders. Additionally, preliminary data indicate that derivatives of this compound may have neuroprotective effects, making them relevant for investigating therapies against neurodegenerative conditions like Alzheimer's disease.

The< strong>pharmacokinetic profile of 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is another area of active investigation. Researchers are interested in understanding how the compound is metabolized and eliminated from the body to optimize dosing regimens and minimize side effects. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study metabolic pathways and identify key intermediates. These studies are crucial for translating preclinical findings into effective clinical treatments.

In conclusion, 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No.< strong>1551680-75-1) is a versatile and valuable compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and mechanisms of action for this compound, reinforcing its importance in modern medicinal chemistry.

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